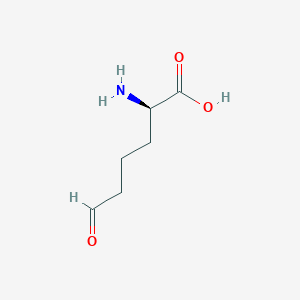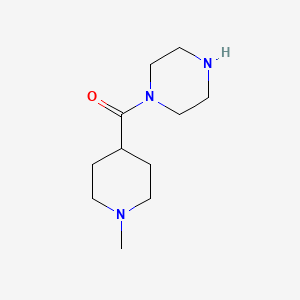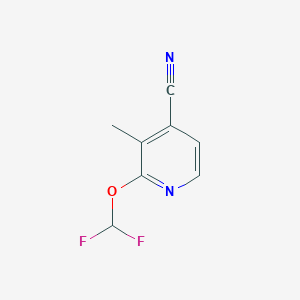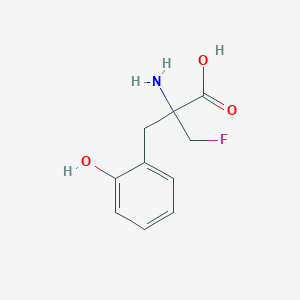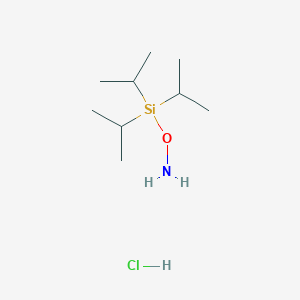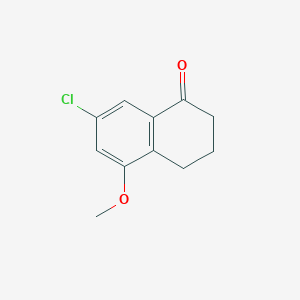
2-(tert-Butyl)-4-ethynylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butyl)-4-ethynylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of the tert-butyl and ethynyl groups at the 2 and 4 positions, respectively, imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-4-ethynylpyridine typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl halide and a terminal alkyne. The general reaction scheme is as follows:
Starting Materials: 2-bromo-4-tert-butylpyridine and ethynyltrimethylsilane.
Catalyst: Palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0).
Base: Copper(I) iodide (CuI) and an amine base like triethylamine.
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is typically heated to 60-80°C under an inert atmosphere (e.g., nitrogen or argon) for several hours.
The reaction proceeds through the formation of a palladium-alkyne complex, followed by the transmetalation with the aryl halide and reductive elimination to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization, column chromatography, or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
2-(tert-Butyl)-4-ethynylpyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H₂) atmosphere.
Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-(tert-Butyl)-4-pyridyl ketone.
Reduction: Formation of 2-(tert-Butyl)-4-ethynylpiperidine.
Substitution: Formation of 2-(tert-Butyl)-4-bromopyridine or 2-(tert-Butyl)-4-nitropyridine.
Applications De Recherche Scientifique
2-(tert-Butyl)-4-ethynylpyridine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2-(tert-Butyl)-4-ethynylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions with aromatic residues, while the tert-butyl group can influence the compound’s lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
2-(tert-Butyl)-4-ethynylpyridine can be compared with other similar compounds, such as:
2,4,6-Tri-tert-butylphenol: A phenol derivative with three tert-butyl groups, known for its antioxidant properties.
2-(tert-Butyl)pyridine: Lacks the ethynyl group, making it less reactive in certain chemical transformations.
4-Ethynylpyridine: Lacks the tert-butyl group, affecting its steric and electronic properties.
The presence of both tert-butyl and ethynyl groups in this compound imparts unique reactivity and stability, distinguishing it from these related compounds.
Propriétés
Formule moléculaire |
C11H13N |
|---|---|
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
2-tert-butyl-4-ethynylpyridine |
InChI |
InChI=1S/C11H13N/c1-5-9-6-7-12-10(8-9)11(2,3)4/h1,6-8H,2-4H3 |
Clé InChI |
FRYRMBKEINOTRT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC=CC(=C1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


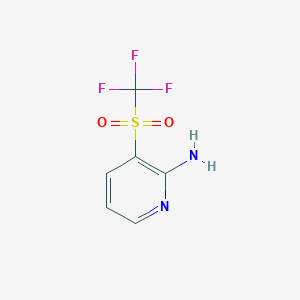

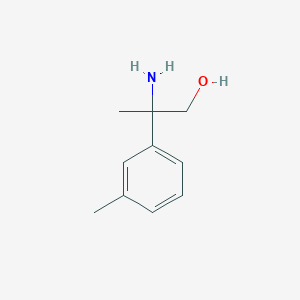
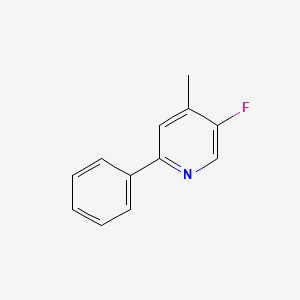
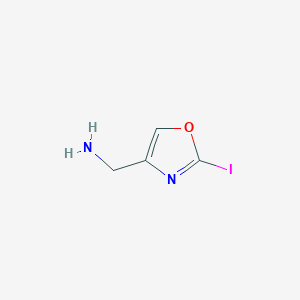

![8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B12952503.png)
